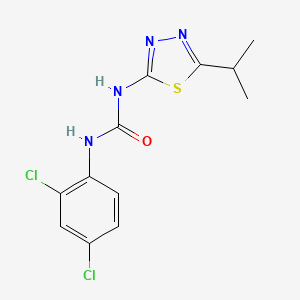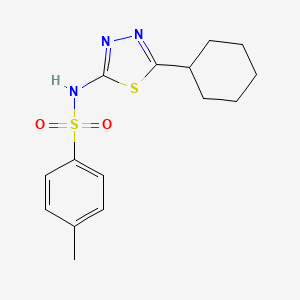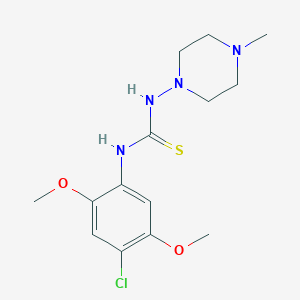
N-(2,4-dichlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,4-dichlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound synthesized from specific reactions involving substituted phenylureas and thiadiazolyl compounds. These substances have been explored for their potential biological activities, particularly as plant growth regulators and in other biological functions, though not all research directly aligns with the exact compound mentioned.
Synthesis Analysis
The synthesis of related compounds involves the reaction of acylazides with thiadiazol derivatives to produce various substituted phenylureas. These reactions are typically confirmed by techniques such as IR, ^1H NMR, and elemental analysis, suggesting a multi-step process that includes the initial formation of thiadiazole precursors followed by coupling with appropriate isocyanates (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
The structure of analogous compounds is characterized using X-ray crystallography, NMR, MS, and IR techniques, detailing their molecular configurations and confirming the presence of the urea scaffold and thiadiazole ring. These methods provide insight into the planar nature of the urea segment and the potential for hydrogen bonding, which can influence the compound's biological activity and physical properties (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Reactions and Properties
The synthesis and reactivity of similar thiadiazolyl urea derivatives involve nucleophilic substitution reactions and the formation of hydrogen bonds. The structural layout allows for various interactions, such as π–π stacking and intramolecular N–H···O hydrogen bonding, which are significant for the compound's chemical behavior and stability (Li-Qiao Shi, 2011).
Physical Properties Analysis
While specific data on N-(2,4-dichlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea are not provided, analogous compounds exhibit distinct physical properties such as crystallization in various space groups and dimensions. The physical state, solubility, and stability can be inferred from the crystalline nature and molecular interactions within the structure (Zou Xia, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and biological activity, are generally deduced from the compound's structure and synthesis pathways. The presence of the thiadiazolyl and urea groups suggests potential for biological activity, which has been explored in related compounds for their roles as plant growth regulators and in other biological assays (Gong Yinxiang, 2006).
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4OS/c1-6(2)10-17-18-12(20-10)16-11(19)15-9-4-3-7(13)5-8(9)14/h3-6H,1-2H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNDONFSHJUTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5794547.png)
![2-(4-methoxyphenyl)-N'-{[(4-methylphenyl)thio]acetyl}acetohydrazide](/img/structure/B5794550.png)
![3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5794560.png)

![3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B5794574.png)

![2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)

![2-(4-{2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5794590.png)
![2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5794603.png)
![2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794625.png)
![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5794633.png)
![N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide](/img/structure/B5794640.png)
![3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5794651.png)